Cas no 107432-15-5 (3-(quinolin-2-ylmethoxy)phenol)

3-(quinolin-2-ylmethoxy)phenol structure
107432-15-5 structure
Product Name:3-(quinolin-2-ylmethoxy)phenol
Numero CAS:107432-15-5
MF:C16H13NO2
MW:251.279924154282
CID:1183523
PubChem ID:10988736
Update Time:2025-04-20

3-(quinolin-2-ylmethoxy)phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(quinolin-2-ylmethoxy)phenol
    • ACMC-20mb03
    • SureCN6088376
    • CHEMBL81939
    • Phenol, 3-(2-quinolinylmethoxy)-
    • AKOS009317186
    • 2-[(3-hydroxyphenoxy)methyl]quinoline
    • 3-(2-quinolinylmethyloxy)phenol
    • CHEBI:234537
    • (3-(quinolin-2-yl)methyloxy)phenol
    • 3-(quinolin-2-yl)methyloxyphenol
    • 3-(2-Quinolinyl-methoxy)phenol
    • CTK0G3018
    • 2-(3-hydroxyphenoxy)methylquinoline
    • 3-(2-quinolinylmethoxy)phenol
    • ACMC-20mb03; SureCN6088376; CHEMBL81939; Phenol, 3-(2-quinolinylmethoxy)-; AKOS009317186; 2-[(3-hydroxyphenoxy)methyl]quinoline; 3-(2-quinolinylmethyloxy)phenol; CHEBI:234537; (3-(quinolin-2-yl)methyloxy)phenol; 3-(quinolin-2-yl)methyloxyphenol; 3-(2-Quinolinyl-methoxy)phenol; CTK0G3018; 2-(3-hydroxyphenoxy)methylquinoline; 3-(2-quinolinylmethoxy)phenol;
    • 3-(Quinolin-2-ylmethoxy)-phenol
    • 3-(2-Quinolinylmethoxyl)phenol
    • 107432-15-5
    • BDBM50006809
    • DTXSID40450984
    • UFINMQZIYXBSNL-UHFFFAOYSA-N
    • SCHEMBL6088376
    • Inchi: 1S/C16H13NO2/c18-14-5-3-6-15(10-14)19-11-13-9-8-12-4-1-2-7-16(12)17-13/h1-10,18H,11H2
    • Chiave InChI: UFINMQZIYXBSNL-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=C(C=1)O)CC1C=CC2C=CC=CC=2N=1

Proprietà calcolate

  • Massa esatta: 251.09469
  • Massa monoisotopica: 251.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 284
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 42.4Ų

Proprietà sperimentali

  • PSA: 42.35
  • LogP: 3.51940
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.